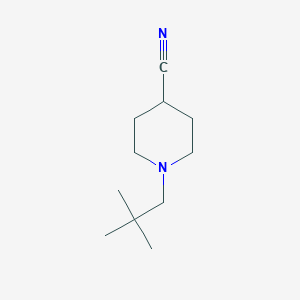
1-Neopentylpiperidine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Neopentylpiperidine-4-carbonitrile is a chemical compound characterized by a piperidine ring substituted with a neopentyl group and a nitrile group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: 1-Neopentylpiperidine-4-carbonitrile can be synthesized through several methods. One common approach involves the alkylation of piperidine with neopentyl bromide, followed by the introduction of a nitrile group at the 4-position. The reaction typically proceeds under basic conditions, using a strong base like sodium hydride or potassium tert-butoxide to deprotonate the piperidine, facilitating the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
化学反応の分析
Types of Reactions: 1-Neopentylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The piperidine ring can undergo substitution reactions, where the neopentyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like thionyl chloride or bromine, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products:
Oxidation: Amides, carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted piperidines depending on the nucleophile used.
科学的研究の応用
1-Neopentylpiperidine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored as a precursor for the development of new therapeutic agents, particularly in the field of neuropharmacology.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-neopentylpiperidine-4-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
1-Neopentylpiperidine-4-carbonitrile can be compared with other piperidine derivatives, such as:
1-Methylpiperidine-4-carbonitrile: Similar structure but with a methyl group instead of a neopentyl group, leading to different steric and electronic properties.
1-Phenylpiperidine-4-carbonitrile: Contains a phenyl group, which significantly alters its chemical reactivity and biological activity.
1-Cyclohexylpiperidine-4-carbonitrile: The cyclohexyl group introduces additional steric hindrance, affecting its interactions with molecular targets.
特性
分子式 |
C11H20N2 |
|---|---|
分子量 |
180.29 g/mol |
IUPAC名 |
1-(2,2-dimethylpropyl)piperidine-4-carbonitrile |
InChI |
InChI=1S/C11H20N2/c1-11(2,3)9-13-6-4-10(8-12)5-7-13/h10H,4-7,9H2,1-3H3 |
InChIキー |
KCTJVKMKGGWIDG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CN1CCC(CC1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino]-4,5-bis(2-methoxyethoxy)benzoate](/img/structure/B12074930.png)


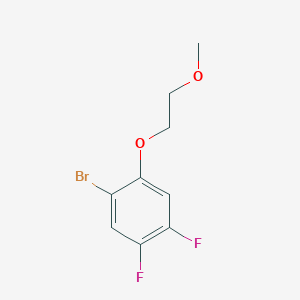

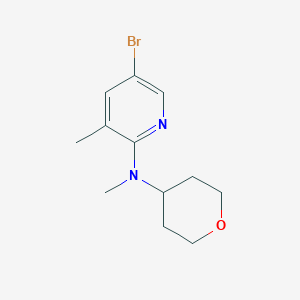
![3-(3-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12074958.png)
![[1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine](/img/structure/B12074965.png)
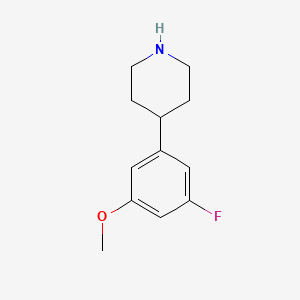

![[3-Benzoyloxy-4-hydroxy-5-[(4-methylphenyl)sulfonyloxymethyl]oxolan-2-yl]methyl benzoate](/img/structure/B12074985.png)
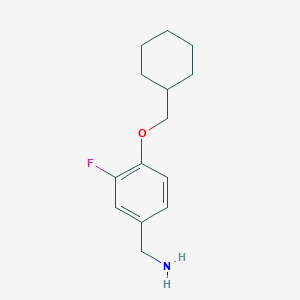

![[(2R,3S,4R,5R)-5-(6-amino-8-oxo-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[hydroxy-[hydroxy(oxo)phosphaniumyl]oxyphosphoryl]oxy-oxophosphanium](/img/structure/B12075000.png)
